An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Methoxyphenyl Benzoate
An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Methoxyphenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyphenyl benzoate (B1203000), also known as guaiacyl benzoate or Benzosol, is an aromatic organic compound with the chemical formula C14H12O3.[1][2] It is the ester formed from the reaction of guaiacol (B22219) (2-methoxyphenol) and benzoic acid. This whitepaper provides a comprehensive overview of the core chemical properties, structural details, and key experimental methodologies related to 2-methoxyphenyl benzoate, tailored for professionals in research and drug development. The compound is noted as an active chemical entity and finds use as a flavoring agent and in organic synthesis.[3][4]
Chemical Structure and Identifiers
The molecular structure of 2-methoxyphenyl benzoate consists of a benzoate group attached to a 2-methoxyphenyl group via an ester linkage. This arrangement of a methoxy (B1213986) group ortho to the ester functionality influences its chemical reactivity and physical properties.
Table 1: Structural Identifiers for 2-Methoxyphenyl Benzoate
| Identifier | Value |
| IUPAC Name | (2-methoxyphenyl) benzoate[5] |
| CAS Number | 531-37-3[1][2] |
| Molecular Formula | C14H12O3[1][2][6] |
| SMILES | COc1ccccc1OC(=O)c1ccccc1[1][6] |
| InChI | InChI=1S/C14H12O3/c1-16-12-9-5-6-10-13(12)17-14(15)11-7-3-2-4-8-11/h2-10H,1H3[1][2][6] |
| InChIKey | IZYQCDNLUPLXOO-UHFFFAOYSA-N[1][2][6] |
Physicochemical Properties
The physicochemical properties of 2-methoxyphenyl benzoate are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.
Table 2: Physicochemical Properties of 2-Methoxyphenyl Benzoate
| Property | Value |
| Molecular Weight ( g/mol ) | 228.24[1][2][5] |
| Monoisotopic Mass (Da) | 228.07864[6] |
| Melting Point (°C) | 57.00 to 58.00[7] |
| Boiling Point (°C) | 390.00 to 391.00 (estimated)[7] |
| logP (o/w) | 2.769 (estimated)[7] |
| Water Solubility (mg/L) | 66.58 at 25 °C (estimated)[7] |
| Appearance | White or almost white crystalline powder or colorless crystals.[8] |
Experimental Protocols
Synthesis of 2-Methoxyphenyl Benzoate
A common method for the synthesis of 2-methoxyphenyl benzoate is the esterification of guaiacol with benzoyl chloride. While a specific detailed protocol was not found in the search results, a general procedure can be outlined based on standard esterification reactions.
General Synthetic Workflow:
Caption: General workflow for the synthesis of 2-methoxyphenyl benzoate.
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve guaiacol in a suitable solvent such as pyridine or dichloromethane (B109758) containing a non-nucleophilic base (e.g., triethylamine).
-
Addition of Benzoyl Chloride: Cool the solution in an ice bath and add benzoyl chloride dropwise.
-
Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water or a dilute acid solution. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Spectroscopic Characterization
The structure and purity of 2-methoxyphenyl benzoate are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information on the number and environment of the hydrogen atoms in the molecule.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments.[5] Copies of ¹H and ¹³C NMR spectra for 2-methoxyphenyl benzoate are available in the supporting information of some publications.[9]
Infrared (IR) Spectroscopy:
-
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include the C=O stretch of the ester and the C-O stretches of the ester and ether linkages.[5]
Mass Spectrometry (MS):
-
GC-MS: Gas chromatography-mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The NIST Mass Spectrometry Data Center provides GC-MS data for 2-methoxyphenyl benzoate, showing characteristic peaks at m/z 105 and 228.[5]
Logical Flow for Characterization:
Caption: Logical workflow for the characterization of 2-methoxyphenyl benzoate.
Conclusion
This technical guide has provided a detailed overview of the core chemical properties and structure of 2-methoxyphenyl benzoate. The tabulated data on its physicochemical properties and structural identifiers offer a quick reference for laboratory use. The outlined experimental protocols for its synthesis and characterization, along with the logical workflow diagrams, provide a foundational understanding for researchers and professionals in the field of drug development and organic synthesis. The availability of spectroscopic data from various sources is crucial for the unambiguous identification and quality control of this compound.
References
- 1. 2-Methoxyphenyl benzoate (CAS 531-37-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2-Methoxyphenyl benzoate [webbook.nist.gov]
- 3. 2-METHOXYPHENYL BENZOATE | 531-37-3 [chemicalbook.com]
- 4. 2-Methoxyphenyl benzoate | Benzene Compounds | Ambeed.com [ambeed.com]
- 5. 2-Methoxyphenyl benzoate | C14H12O3 | CID 68272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-methoxyphenyl benzoate (C14H12O3) [pubchemlite.lcsb.uni.lu]
- 7. guaiacyl benzoate [flavscents.com]
- 8. 4-allyl-2-methoxyphenyl benzoate | 531-26-0 [chemicalbook.com]
- 9. rsc.org [rsc.org]
